molecular formula C10H14BrNO B267854 1-[(3-Bromobenzyl)amino]-2-propanol

1-[(3-Bromobenzyl)amino]-2-propanol

Cat. No. B267854
M. Wt: 244.13 g/mol
InChI Key: OIQYVBMMDUVKPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Bromobenzyl)amino]-2-propanol is a chemical compound that belongs to the class of β-adrenergic receptor agonists. It is commonly used in scientific research to study the biochemical and physiological effects of β-adrenergic receptor activation. This compound has gained significant attention due to its potential therapeutic applications in the treatment of various diseases such as asthma, chronic obstructive pulmonary disease, and cardiovascular disorders.

Mechanism of Action

The mechanism of action of 1-[(3-Bromobenzyl)amino]-2-propanol involves the activation of β-adrenergic receptors. Upon binding to these receptors, the compound induces a conformational change that leads to the activation of adenylate cyclase. This enzyme catalyzes the conversion of ATP to cAMP, which in turn activates downstream signaling pathways that mediate the physiological effects of β-adrenergic receptor activation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(3-Bromobenzyl)amino]-2-propanol are primarily mediated through the activation of β-adrenergic receptors. These effects include increased cardiac output, smooth muscle relaxation, and bronchodilation. In addition, this compound has been shown to have anti-inflammatory effects in various tissues, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(3-Bromobenzyl)amino]-2-propanol in lab experiments is its high potency and specificity for β-adrenergic receptors. This allows for precise control of receptor activation and downstream signaling pathways. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in certain experimental settings.

Future Directions

There are several future directions for the use of 1-[(3-Bromobenzyl)amino]-2-propanol in scientific research. One area of interest is the development of novel therapeutic agents based on the structure of this compound. Another direction is the exploration of the effects of β-adrenergic receptor activation in various disease states, such as diabetes and obesity. Additionally, the use of this compound in combination with other drugs may provide new insights into the complex signaling pathways that mediate physiological responses.

Synthesis Methods

The synthesis of 1-[(3-Bromobenzyl)amino]-2-propanol involves the reaction of 3-bromobenzylamine with isopropanol in the presence of a strong acid catalyst. This reaction results in the formation of the desired product with a yield of up to 80%.

Scientific Research Applications

1-[(3-Bromobenzyl)amino]-2-propanol has been extensively used in scientific research to study the mechanism of action of β-adrenergic receptor agonists. It has been shown to activate β-adrenergic receptors in various tissues, leading to an increase in intracellular cAMP levels and subsequent downstream signaling pathways. This compound has been used to study the effects of β-adrenergic receptor activation on cardiac function, smooth muscle relaxation, and airway constriction.

properties

Product Name

1-[(3-Bromobenzyl)amino]-2-propanol

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

1-[(3-bromophenyl)methylamino]propan-2-ol

InChI

InChI=1S/C10H14BrNO/c1-8(13)6-12-7-9-3-2-4-10(11)5-9/h2-5,8,12-13H,6-7H2,1H3

InChI Key

OIQYVBMMDUVKPD-UHFFFAOYSA-N

SMILES

CC(CNCC1=CC(=CC=C1)Br)O

Canonical SMILES

CC(CNCC1=CC(=CC=C1)Br)O

Origin of Product

United States

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